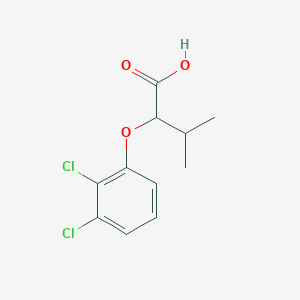
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid, also known as Dicamba, is a selective herbicide that is widely used in agriculture. It belongs to the benzoic acid family of herbicides and is commonly used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba has been used since the 1960s and is still widely used today due to its effectiveness in controlling weeds.
Mechanism of Action
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid works by disrupting the normal growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates growth and development. By disrupting the normal auxin pathways in the weed, 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been shown to have minimal effects on non-target organisms, including humans and animals. However, it can have negative effects on some plant species, especially if they are not tolerant to the herbicide. 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid can also have negative effects on soil microorganisms, which can have long-term impacts on soil health.
Advantages and Limitations for Lab Experiments
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is a widely used herbicide that has been extensively studied in the laboratory and in the field. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its selectivity for broadleaf weeds means that it is not effective against all types of weeds, and it can have negative effects on non-target plant species.
Future Directions
There are several potential future directions for research on 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid. One area of interest is the development of new formulations that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that target a wider range of weeds, including those that are resistant to current herbicides. Finally, there is a need for more research on the long-term impacts of herbicides like 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid on soil health and ecosystem function.
Synthesis Methods
The synthesis of 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid involves the reaction of 2,3-dichlorophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid as the main product, which can then be purified and used as a herbicide.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for use on crops, with few negative effects on plant growth or yield.
properties
Product Name |
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid |
|---|---|
Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)10(11(14)15)16-8-5-3-4-7(12)9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
YYKZMSYUMMWGSV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)


![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)